molecular formula C24H24FN3O2S B2685381 N'-(3-fluoro-4-methylphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 954644-49-6

N'-(3-fluoro-4-methylphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B2685381
CAS No.: 954644-49-6
M. Wt: 437.53
InChI Key: QYRPSOYDFIZADU-UHFFFAOYSA-N
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Description

N'-(3-fluoro-4-methylphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C24H24FN3O2S and its molecular weight is 437.53. The purity is usually 95%.
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Scientific Research Applications

Potential Dual Inhibitor for Tyrosine Kinases

A study on the synthesis, characterization, and biological evaluation of a quinazolinone-based derivative highlights its potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating potential anti-cancer applications. This suggests that compounds with similar structures may also exhibit significant cytotoxic activities against various cancer cell lines, pointing towards the possible utility of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide in oncological research (Riadi et al., 2021).

Orexin Receptors and Sleep Modulation

Research on orexin receptors, specifically the blockade of orexin-1 receptors, has demonstrated the modulation of sleep and arousal states without the hypnotic effects commonly associated with dual orexin receptor antagonists. This suggests a role for compounds targeting these pathways in studying sleep disorders and stress-induced arousal without inducing sedation (Dugovic et al., 2009).

Anticancer Agents Development

Another aspect of research involves the one-pot synthesis of novel compounds with potential as anticancer agents, such as diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate, indicating the relevance of quinoline derivatives in the development of new therapeutic agents targeting various cancer cell lines (Fang et al., 2016).

Antibacterial Applications

Compounds with similar structural features have been explored for their potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The study on a novel 8-chloroquinolone derivative underscores the potential of such compounds in addressing antibiotic resistance and developing new antibacterial agents (Kuramoto et al., 2003).

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-N'-(3-fluoro-4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O2S/c1-16-6-7-20(12-21(16)25)27-24(30)23(29)26-13-22(19-9-11-31-15-19)28-10-8-17-4-2-3-5-18(17)14-28/h2-7,9,11-12,15,22H,8,10,13-14H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRPSOYDFIZADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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